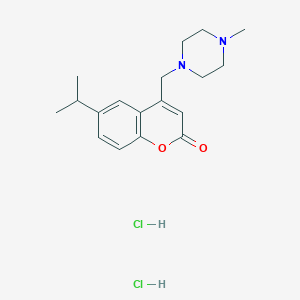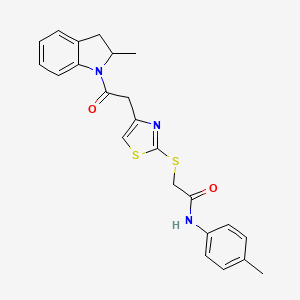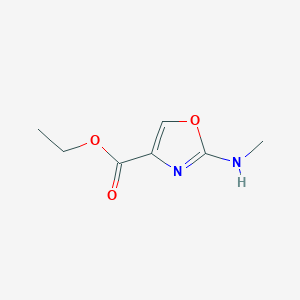
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, also known as Dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a chiral molecule, which means that it has two enantiomers, (R)- and (S)-dexibuprofen. The (R)-enantiomer is more active and has a longer half-life than the (S)-enantiomer.
Mechanism of Action
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in the inflammatory response. (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has also been shown to reduce the expression of adhesion molecules, which are molecules that are involved in the migration of immune cells to sites of inflammation. In addition, dexibuprofen has been shown to reduce the production of reactive oxygen species, which are molecules that are involved in the oxidative stress associated with inflammation.
Advantages and Limitations for Lab Experiments
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, dexibuprofen also has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of the drug in the body over a prolonged period of time. In addition, dexibuprofen can have side effects, such as gastrointestinal upset, which can interfere with the results of lab experiments.
Future Directions
There are a number of potential future directions for research on dexibuprofen. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of dexibuprofen in the treatment of other conditions, such as cancer and neurodegenerative diseases. Finally, there is also a need for further research into the mechanisms of action of dexibuprofen, in order to better understand how it works and how it can be used to treat various conditions.
Synthesis Methods
The synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves the reaction of (R)-2-methyl-2-propyl-1,3-dioxolane-4-methanol with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to give (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
Scientific Research Applications
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain. (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
properties
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGSCAXJSENSY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2809011.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2809012.png)
![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2809013.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2809015.png)


![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)
